molecular formula C23H23NO5 B11595439 4-propanoylphenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

4-propanoylphenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B11595439
M. Wt: 393.4 g/mol
InChI Key: DGGZKTGBLSQFBK-UHFFFAOYSA-N
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Description

4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound with the molecular formula C26H23NO4 It is characterized by the presence of a propanoylphenyl group and an isoindolylhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-propanoylphenol with 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1,1’-BIPHENYL)-4-YL 6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOATE
  • 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
  • 6-(1,3-DIOXOISOINDOL-2-YL)HEXANOIC ACID

Uniqueness

4-PROPANOYLPHENYL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(4-propanoylphenyl) 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C23H23NO5/c1-2-20(25)16-11-13-17(14-12-16)29-21(26)10-4-3-7-15-24-22(27)18-8-5-6-9-19(18)23(24)28/h5-6,8-9,11-14H,2-4,7,10,15H2,1H3

InChI Key

DGGZKTGBLSQFBK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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